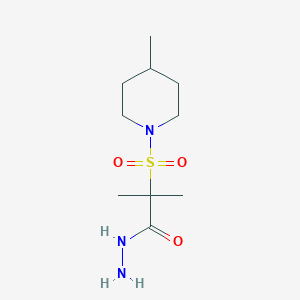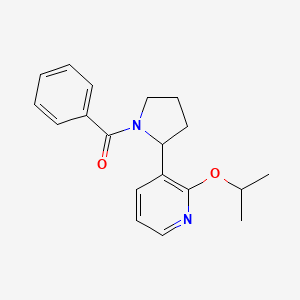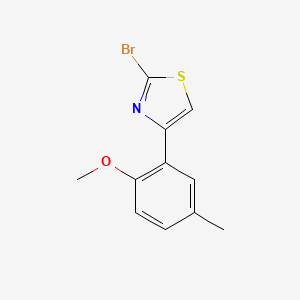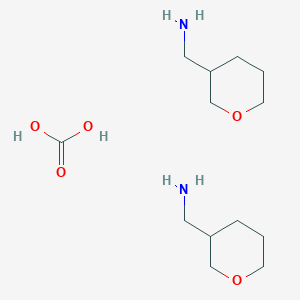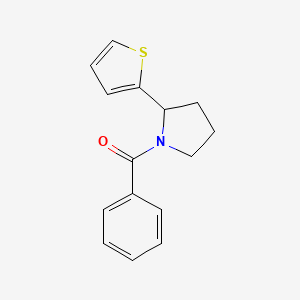![molecular formula C11H10N2O2 B11807951 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole is a chemical compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring
準備方法
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole typically involves several steps:
Starting Material: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl as the starting material.
Alkylation: The phenolic hydroxyl group of the starting material is alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.
化学反応の分析
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and chloroform.
Major products formed from these reactions include oxidized or reduced derivatives and substituted imidazole compounds.
科学的研究の応用
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an immunomodulator and anticancer agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it suitable for developing new materials with specific properties.
作用機序
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer progression, thereby exerting its anticancer effects . The pathways involved include the modulation of signaling pathways like Wnt/β-catenin .
類似化合物との比較
Similar compounds to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin moiety but differ in their functional groups.
1,3,4-Oxadiazole derivatives: These compounds have a five-membered ring with nitrogen and oxygen atoms, offering different reactivity and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-7-13-9/h1-2,5-7H,3-4H2,(H,12,13) |
InChIキー |
YOLMYBDJHDLKLX-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


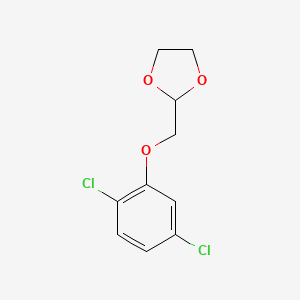
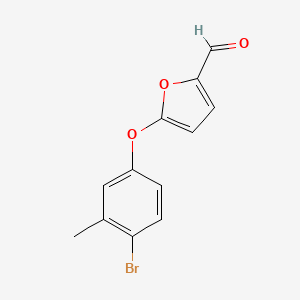
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)

